BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Molecular
Structure and Synthesis of Odevixibat

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Odevixibat

Cat. No.: B1663563

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odevixibat is a potent, selective, and minimally systemic inhibitor of the ileal bile acid
transporter (IBAT). This technical guide provides a comprehensive overview of its molecular
structure, physicochemical properties, and a detailed account of its chemical synthesis.
Furthermore, it elucidates the mechanism of action of Odevixibat, including its role in the
enterohepatic circulation of bile acids, supported by quantitative data from clinical trials.
Experimental protocols and data are presented to facilitate a deeper understanding for
researchers and professionals in the field of drug development.

Molecular Structure and Properties

Odevixibat is a complex organic molecule with the systematic IUPAC name (2S)-2-[[(2R)-2-[[2-
[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1A%,2,5-benzothiadiazepin-8-
yl)oxy]acetyllamino]-2-(4-hydroxyphenyl)acetyllJamino]butanoic acid[1]. Its chemical structure is
characterized by a central benzothiadiazepine core linked to a peptide-like side chain.

Table 1: Physicochemical Properties of Odevixibat
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Property Value Reference
Molecular Formula C37H48N40sS:2 [1]
Molecular Weight 740.93 g/mol [2]

CAS Number 501692-44-0 [1]
Appearance White to off-white solid [3114]

pH-dependent in aqueous
Solubility solutions, increases with [3][4]

increased pH

Synthesis of Odevixibat

The synthesis of Odevixibat is a multi-step process that can be broadly divided into the
preparation of two key fragments followed by their coupling and final deprotection[5]. The
overall synthesis is a convergent process, allowing for the independent preparation of complex
intermediates.

Synthesis of the Amine Fragment

The synthesis of the core amine fragment begins with 2-aminohexanoic acid. The process
involves esterification and protection of the amino group, followed by alkylation and subsequent
transformations to yield the desired amine intermediate[5].

Synthesis of the Benzothiadiazepine Moiety and Final
Coupling

The second major fragment, a benzothiadiazepine derivative, is synthesized starting from 3-
thioanisole. This pathway involves bromination, oxidative conversion to a sulfonyl chloride, and
a subsequent Sn2 reaction with the previously prepared amine fragment. Ring formation is then
achieved, followed by several functional group manipulations to install the necessary side chain
for coupling[5].

The final steps of the synthesis involve the coupling of the benzothiadiazepine core with a
dipeptide side chain. This is accomplished through two consecutive amidation reactions,
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followed by a final deprotection step to yield Odevixibat[5]. The yield for the final amidation
and deprotection step has been reported to be 66%[5].

Experimental Protocols

While detailed, step-by-step experimental protocols with specific reagent quantities, reaction
times, and temperatures are not fully available in the public domain, the following represents a
generalized workflow based on the available literature.

General Experimental Workflow for Odevixibat Synthesis
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Caption: Generalized synthetic workflow for Odevixibat.

Note: This diagram illustrates the logical flow of the synthesis. For detailed experimental
procedures, consultation of relevant patents (e.g., WO 03/022286) is recommended[1][6].

Mechanism of Action: IBAT Inhibition

Odevixibat exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid
transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[6].
The IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back
into the enterohepatic circulation[6].
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By inhibiting IBAT, Odevixibat disrupts this recycling process, leading to a decrease in the
reabsorption of bile acids and a subsequent increase in their fecal excretion[6]. This reduction
in the overall bile acid pool alleviates the symptoms associated with cholestatic liver diseases,
such as pruritus (itching)[6].

Signaling Pathway of Odevixibat's Action
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Caption: Mechanism of action of Odevixibat via IBAT inhibition.
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Quantitative Data from Clinical Studies

Clinical trials have demonstrated the efficacy of Odevixibat in reducing serum bile acids (SBA)
and improving pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).

Table 2: Summary of Efficacy Data from a Phase 3 Clinical Trial in PFIC Patients

Change in Serum Improvement in
Dosage . ] ] Reference
Bile Acids (sBA) Pruritus Score

Statistically significant ~ Numerically greater
40 pg/kg/day reduction compared to  response compared to  [7]

placebo placebo

Statistically significant ~ Numerically greater
120 pg/kg/day reduction compared to  response compared to  [7]

placebo placebo

Conclusion

Odevixibat represents a significant advancement in the treatment of cholestatic liver diseases.
Its targeted mechanism of action, focused on the inhibition of the ileal bile acid transporter,
offers a non-systemic therapeutic approach with proven efficacy. The complex multi-step
synthesis of Odevixibat underscores the sophistication of modern medicinal chemistry in
designing highly specific and potent drug molecules. Further research into optimizing the
synthetic route and exploring the full therapeutic potential of Odevixibat is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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